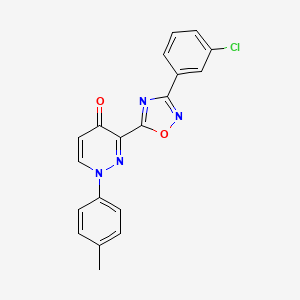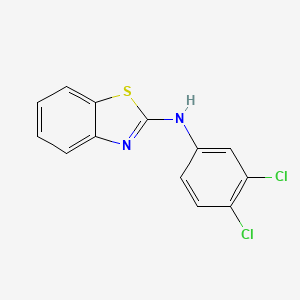![molecular formula C21H25N5O2 B2454605 5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894998-12-0](/img/structure/B2454605.png)
5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex chemical compound with diverse applications in scientific research due to its unique structure and properties. It belongs to the pyrazolopyrimidines family. It’s a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine .
Synthesis Analysis
The synthesis of this compound was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The compound was part of a set of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a pyrazolo [3,4- d ]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The compound was synthesized using a Huisgen 1,3-dipolar cycloaddition reaction . This reaction is often used in the synthesis of heterocyclic compounds .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
Antimicrobial Applications : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial potential. For instance, certain compounds have shown significant activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Deohate & Palaspagar, 2020). Similarly, novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine moieties have been identified as promising antimicrobial and anticancer agents, with some exhibiting higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Applications : Pyrazolopyrimidine derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, revealing compounds with promising cytotoxic effects against cancer cell lines (Rahmouni et al., 2016). Additionally, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated significant antitumor activity, particularly against breast adenocarcinoma cell lines, suggesting their potential in cancer therapy (Abdellatif et al., 2014).
Synthesis and Chemical Transformation
Heterocyclic Synthesis : Research into the synthesis of heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidine and related derivatives, has led to the discovery of compounds with varied biological activities. These studies often involve innovative synthetic routes, including microwave irradiative cyclocondensation, which offers insights into the relationship between structure and biological activity (Acheson, Foxton, & Stubbs, 1968).
Drug Design and Mechanism of Action
Molecular Docking and Design : Some pyrazolo[3,4-d]pyrimidine derivatives have been explored through molecular docking studies to understand their mechanism of action, particularly in the context of anticancer and antimicrobial activities. These studies provide valuable insights into how such compounds interact with biological targets, informing the design of more effective therapeutics (Elzahabi et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces apoptosis within HCT cells .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15-7-8-18(16(2)11-15)26-20-17(12-23-26)21(28)25(14-22-20)13-19(27)24-9-5-3-4-6-10-24/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLTKZLPQZLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

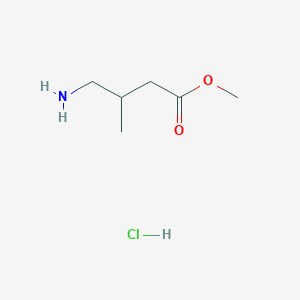
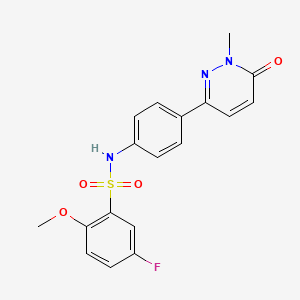
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)


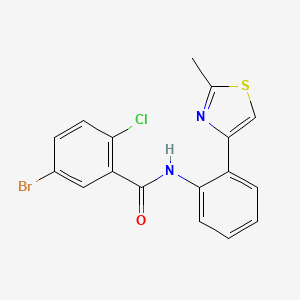
![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2454532.png)
![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)

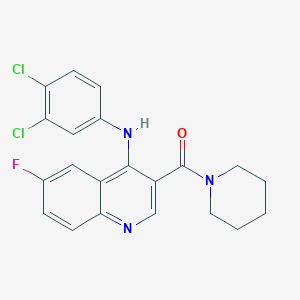
![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)
